3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
The synthesis of 3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromenone core, which can be derived from salicylaldehyde and an appropriate ketone.
Formation of the Chromenone Ring: The chromenone ring is formed through a cyclization reaction, often using acidic or basic conditions to facilitate the ring closure.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via an etherification reaction, where the hydroxyl group of the chromenone reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromenone ring to a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the methoxy group with other substituents.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding phenol and benzyl alcohol.
Scientific Research Applications
3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a similar structure but includes a methyl group at the 4-position, which can influence its chemical reactivity and biological activity.
3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one:
8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: This compound has an additional methoxy group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H20O4/c1-23-15-8-6-14(7-9-15)13-24-16-10-11-18-17-4-2-3-5-19(17)21(22)25-20(18)12-16/h6-12H,2-5,13H2,1H3 |
InChI Key |
YFAIWWNUMQHALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
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